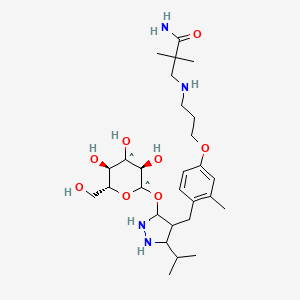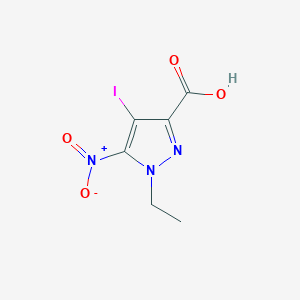![molecular formula C16H28CuN6O6-2 B12348902 copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate](/img/structure/B12348902.png)
copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate” is a complex molecule that involves copper coordination with an amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of copper ions with the amino acid derivative in the presence of acetic acid. The reaction conditions may include:
Solvent: Aqueous or organic solvent
Temperature: Room temperature to moderate heating
pH: Adjusted to facilitate coordination
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include:
Continuous flow reactors: For efficient mixing and reaction control
Purification steps: Such as crystallization or chromatography
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Copper can change its oxidation state
Reduction: Reduction of copper ions
Substitution: Ligand exchange reactions
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen
Reducing agents: Sodium borohydride, hydrazine
Ligands: Other amino acids, peptides
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of copper(II) complexes, while reduction could yield copper(I) species.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Copper complexes are often used as catalysts in organic reactions.
Coordination Chemistry: Studying the coordination behavior of copper with various ligands.
Biology
Enzyme Mimics: Copper complexes can mimic the active sites of certain enzymes.
Antimicrobial Agents: Potential use as antimicrobial agents due to copper’s known antimicrobial properties.
Medicine
Therapeutic Agents: Investigated for potential therapeutic applications, including anti-cancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. For example:
Catalysis: The copper center may facilitate electron transfer reactions.
Biological Activity: Interaction with biological molecules, potentially disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) acetate: A simpler copper complex with acetic acid.
Copper peptides: Complexes involving copper and peptides, often studied for their biological activity.
Uniqueness
This compound’s uniqueness may lie in its specific coordination environment and the presence of the amino acid derivative, which could impart unique properties compared to simpler copper complexes.
Eigenschaften
Molekularformel |
C16H28CuN6O6-2 |
|---|---|
Molekulargewicht |
463.98 g/mol |
IUPAC-Name |
copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-imidazolidin-3-id-4-ylpropanoyl]amino]hexanoate |
InChI |
InChI=1S/C14H26N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h9-11,16-17H,1-8,15H2,(H3,19,20,21,22,23,24);1H3,(H,3,4);/q-2;;+2/p-2/t9?,10-,11-;;/m0../s1 |
InChI-Schlüssel |
QGGWMSSOLHDALM-IQUXVSJESA-L |
Isomerische SMILES |
CC(=O)O.C1C([N-]CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
Kanonische SMILES |
CC(=O)O.C1C([N-]CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12348819.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12348826.png)


![1-(1,3-dimethylpyrazol-4-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B12348847.png)
![3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12348857.png)


![[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348889.png)



![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)
